molecular formula C13H20O B077554 (E,Z,Z)-Trideca-2,4,7-trienal CAS No. 13552-96-0

(E,Z,Z)-Trideca-2,4,7-trienal

Cat. No. B077554
CAS RN: 13552-96-0
M. Wt: 192.3 g/mol
InChI Key: BIXIZZVISIZZDM-JSHIYTDESA-N
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Description

The E-Z notation is a method for describing the absolute stereochemistry of double bonds in organic chemistry . It’s an extension of cis-trans isomer notation and can be used to describe double bonds having two, three, or four substituents . The E-Z system is based on the Cahn-Ingold-Prelog (CIP) priority rules . Each substituent on a double bond is assigned a priority, and then the positions of the higher of the two substituents on each carbon are compared to each other .


Molecular Structure Analysis

In the E-Z system, if the two groups of higher priority are on opposite sides of the double bond, the bond is assigned the configuration E (from entgegen, the German word for “opposite”). If the two groups of higher priority are on the same side of the double bond, the bond is assigned the configuration Z (from zusammen, the German word for “together”) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(E,Z,Z)-Trideca-2,4,7-trienal” would depend on its molecular structure. Factors that could influence these properties include the presence and location of the double bonds, the E and Z configurations of these bonds, and the nature of the substituents attached to the double bonds .

Scientific Research Applications

  • Leaf Alcohol Studies : Research on leaf alcohols involved the condensation of leaf aldehyde, a process catalyzed by diethylamine. This process yielded a mixture of aldehydes, including compounds structurally similar to "(E,Z,Z)-Trideca-2,4,7-trienal" (Kajiwara, Hatanaka, Inouye, & Ohno, 1969).

  • Nematicidal Properties : Alkylene resorcinols structurally related to "(E,Z,Z)-Trideca-2,4,7-trienal" were isolated from Lithraea molleoides and showed strong paralyzing effects on nematodes, suggesting potential applications in pest control (Valcic, Wächter, Eppler, & Timmermann, 2002).

  • Insect Pheromone Research : Studies on the sex pheromone of Manduca sexta, a moth species, revealed that certain aldehydes similar to "(E,Z,Z)-Trideca-2,4,7-trienal" are potent components of the pheromone blend. These compounds showed significant effects on male moth behavior (Christensen, Hildebrand, Tumlinson, & Doolittle, 1989).

  • Odorant Research in Food Chemistry : The compound has been identified as a potent odorant formed by the autoxidation of arachidonic acid, exhibiting distinct egg-white-like and marine-like odors at low concentrations (Blank, Lin, Vera, Welti, & Fay, 2001).

  • Synthetic Applications : Studies have explored the synthesis of similar compounds, focusing on their stereochemical properties and potential applications in creating synthetic pheromones or other biologically active molecules (Chen & Millar, 2000).

properties

IUPAC Name

(2E,4Z,7Z)-trideca-2,4,7-trienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-13H,2-5,8H2,1H3/b7-6-,10-9-,12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXIZZVISIZZDM-JSHIYTDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016269
Record name (E,Z,Z)-2,4,7-Tridecatrienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid; fatty aroma with light fruity undertones
Record name 2-trans-4-cis-7-cis-Tridecatrienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1207/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in fat; Insoluble in water, soluble (in ethanol)
Record name 2-trans-4-cis-7-cis-Tridecatrienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1207/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.801-0.809
Record name 2-trans-4-cis-7-cis-Tridecatrienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1207/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

(E,Z,Z)-Trideca-2,4,7-trienal

CAS RN

13552-96-0
Record name (E,Z,Z)-2,4,7-Tridecatrienal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13552-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,7-Tridecatrienal, (2E,4Z,7Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E,Z,Z)-2,4,7-Tridecatrienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E,Z,Z)-trideca-2,4,7-trienal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,7-TRIDECATRIENAL, (2E,4Z,7Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITP9P36029
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
L Schreiner, P Bauer, A Buettner - Scientific reports, 2018 - nature.com
Being one of the most common trees in forests, Pinus sylvestris L. is a frequently used raw material for wood products. Its specific odour is, however, mostly unresolved to date. …
Number of citations: 50 www.nature.com
S Sandgruber, A Buettner - Food chemistry, 2012 - Elsevier
Three different commercial encapsulated fish oil supplements were evaluated by orthonasal sensory evaluation of the encapsulated oil samples, and were rated according to …
Number of citations: 24 www.sciencedirect.com
NR Valerón, DP Vásquez, R Munk - Herbs and Spices-New …, 2021 - books.google.com
The Pinaceae family has traditionally been used as medicine, resorted to as a famine food and for ornamental purposes as Christmas trees. In the last few years numerous restaurants …
Number of citations: 2 books.google.com
HM Loos, D Reger, B Schaal - Physiology & behavior, 2019 - Elsevier
Human milk odour has for long elicited research interest with regard to its function in breastfeeding initiation. The present review aims to provide an overview of the behavioural effects …
Number of citations: 40 www.sciencedirect.com
J Spitzer, S Doucet, A Buettner - Food quality and preference, 2010 - Elsevier
The effects of freeze-storage on human milk have been investigated with regard to sensory changes and modifications in the molecular composition of constituent odour-active volatiles. …
Number of citations: 38 www.sciencedirect.com
J Spitzer, A Buettner - Food research international, 2013 - Elsevier
In previous human-sensory and gas chromatographic–olfactometric studies we observed major changes in the overall aroma profile of human milk during frozen storage at −19C. The …
Number of citations: 20 www.sciencedirect.com
H Loos - 2015 - opus4.kobv.de
Birth is the most challenging transition in the life cycle of mammals, requiring the mother-infant-dyad to adapt physiologically and behaviourally to postpartum life. In humans, the mother …
Number of citations: 1 opus4.kobv.de
S Sandgruber, D Much, U Amann-Gassner, H Hauner… - Food chemistry, 2011 - Elsevier
The odourant profile of human milk has been proposed to be modulated by the composition of the maternal diet via the transference of specific food aromas to the milk, such that …
Number of citations: 30 www.sciencedirect.com

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